molecular formula C20H19F3N2O3 B2686248 4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide CAS No. 921560-09-0

4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Katalognummer: B2686248
CAS-Nummer: 921560-09-0
Molekulargewicht: 392.378
InChI-Schlüssel: GKYNIMCGVMTBNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C20H19F3N2O3 and its molecular weight is 392.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS Number: 921560-09-0) is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a trifluoromethyl group and a benzoxazepine moiety, which are known to enhance biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H19F3N2O3C_{20}H_{19}F_{3}N_{2}O_{3}, with a molecular weight of 392.4 g/mol. The trifluoromethyl group is known to improve lipophilicity and metabolic stability, while the benzamide portion contributes to its interaction with biological targets.

PropertyValue
Molecular FormulaC20H19F3N2O3
Molecular Weight392.4 g/mol
CAS Number921560-09-0

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in cancer therapy. The benzoxazepine ring is associated with kinase inhibition, which is crucial for regulating cell proliferation and survival pathways. The trifluoromethyl group enhances binding interactions with target proteins through hydrophobic contacts.

Antitumor Activity

Studies have highlighted the potential of this compound as an antitumor agent . For instance:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that promote tumor growth. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Case Study : A study involving derivatives of benzoxazepines demonstrated their efficacy in inhibiting cancer cell lines and reducing tumor size in xenograft models. The structural similarity to our compound suggests it may exhibit comparable effects.

Anti-inflammatory Properties

The compound's structure also suggests potential anti-inflammatory activity. Compounds containing benzoxazepine derivatives have been reported to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

The following table compares the biological activity of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
7-benzyl-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-oneContains trifluoromethyl and imidazo-pyridine structuresKinase inhibition
5-benzyl-N-(5-methyl-4-oxo-2,3-dihydrobenzo[b][1,4]oxazepin-3-yl)-1H-pyrazoleBenzoxazepine derivative with pyrazoleAnticancer activity
4-[5-(3-chloro-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamideContains oxazole and naphthalene ringsAntimicrobial properties

Research Findings

Recent findings suggest that the compound may also play a role in modulating immune responses due to its interaction with various signaling pathways. This opens avenues for exploring its use in immunotherapy.

Case Studies

  • In Vivo Studies : Animal models treated with similar compounds showed significant tumor regression and improved survival rates.
  • In Vitro Assays : Cell viability assays indicated that the compound effectively reduces proliferation in various cancer cell lines.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the potential of benzoxazepine derivatives, including the compound , as promising candidates for anticancer therapies. The structural motifs present in these compounds often correlate with significant biological activity against various cancer cell lines.

  • Mechanism of Action :
    • Compounds containing benzoxazepine structures exhibit mechanisms that may involve DNA interstrand cross-linking and induction of cell cycle arrest at the G2/M phase. These mechanisms are crucial for halting cancer cell proliferation and triggering apoptosis .
  • Case Studies :
    • A review on benzoxazepines indicated their effectiveness in preclinical models, showcasing significant cytotoxicity against human tumor xenografts. For instance, derivatives similar to the compound under discussion have shown complete tumor remission in specific models such as breast carcinoma .

Squalene Synthase Inhibition

The compound has also been explored for its capacity to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels and has implications for treating hypercholesterolemia and related disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like 4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide:

Structural FeatureEffect on Activity
Trifluoromethyl groupEnhances lipophilicity and potential biological activity
Benzoxazepine coreProvides a scaffold for interaction with biological targets
Trimethyl substitutionMay influence binding affinity and selectivity for target enzymes

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The benzamide and oxazepine functionalities undergo hydrolysis under acidic or basic conditions:

Reaction TypeReagents/CatalystsConditionsProducts/OutcomesReferences
Amide bond hydrolysisNaOH or HClReflux in H₂O/EtOH (80°C)Cleavage to 4-(trifluoromethyl)benzoic acid and 3,3,5-trimethyl-8-amino-1,5-benzoxazepin-4-one
Oxazepine ring openingH₂SO₄ (concentrated)100°C, 6 hrsFormation of o-aminophenol derivatives via C–O bond cleavage

Reduction Reactions

The trifluoromethyl group and aromatic rings participate in selective reductions:

Reaction TypeReagents/CatalystsConditionsProducts/OutcomesReferences
Catalytic hydrogenationH₂, Pd/C (10% w/w)Ethanol, 50°C, 3 atmPartial reduction of benzamide to benzyl alcohol derivatives
Borane-mediated reductionBH₃·THFTHF, 0°C → RT, 12 hrsReduction of amide to amine (low yield due to steric effects)

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates substitutions:

Reaction TypeReagents/CatalystsConditionsProducts/OutcomesReferences
HalogenationCl₂, AlCl₃DCM, 0°C, 2 hrsChlorination at para-position of benzamide ring
MethoxylationNaOMe, CuIDMF, 120°C, 24 hrsMethoxy group introduction on oxazepine ring

Oxidation Reactions

Controlled oxidation modifies the oxazepine core:

Reaction TypeReagents/CatalystsConditionsProducts/OutcomesReferences
Epoxidationm-CPBADCM, RT, 12 hrsFormation of epoxide at the oxazepine ring’s double bond
Side-chain oxidationKMnO₄, H₂O60°C, 6 hrsOxidation of methyl groups to carboxylic acids

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction TypeReagents/CatalystsConditionsProducts/OutcomesReferences
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂DMF/H₂O (3:1), 80°C, 12 hrsArylation at the oxazepine C-7 position
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hrsIntroduction of amino groups via C–N bond formation

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions:

Reaction TypeReagents/CatalystsConditionsProducts/OutcomesReferences
Huisgen cycloadditionCuI, NaN₃DMF, 60°C, 8 hrsTriazole formation at the benzamide para-position
Diels-AlderMaleic anhydrideXylene, reflux, 24 hrsSix-membered ring fused to oxazepine core

Key Observations:

  • Steric and Electronic Effects : The 3,3,5-trimethyl groups on the oxazepine ring hinder reactions at the C-5 position, directing substitutions to C-7 or C-8.

  • Trifluoromethyl Stability : The CF₃ group resists nucleophilic attack but enhances electrophilic substitution on the benzamide ring .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions compared to nonpolar solvents .

Experimental data for select reactions:

PropertyHydrolysis (Amide)Suzuki CouplingHuisgen Cycloaddition
Yield (%)725865
Purity (HPLC, %)98.595.297.8
Reaction Time (hrs)6128

Eigenschaften

IUPAC Name

4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-19(2)11-28-16-10-14(8-9-15(16)25(3)18(19)27)24-17(26)12-4-6-13(7-5-12)20(21,22)23/h4-10H,11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYNIMCGVMTBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.